molecular formula C20H18BrFN2O2S B2984574 4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene CAS No. 325813-04-5

4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene

Cat. No.: B2984574
CAS No.: 325813-04-5
M. Wt: 449.34
InChI Key: QFXPSRVGYHDGLX-UHFFFAOYSA-N
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Description

4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene is a complex organic compound characterized by its bromo and sulfonyl functional groups, as well as a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromo group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Sulfide derivatives.

  • Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may be useful in designing drugs that target specific diseases or conditions.

Industry: In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

  • p-Bromofluorobenzene

This comprehensive overview highlights the importance and versatility of 4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O2S/c21-19-9-10-20(18-4-2-1-3-17(18)19)27(25,26)24-13-11-23(12-14-24)16-7-5-15(22)6-8-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXPSRVGYHDGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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